![molecular formula C18H13BrN4OS B2395117 N-(2-溴苯基)-2-{5H-嘧啶并[5,4-b]吲哚-4-基硫代}乙酰胺 CAS No. 1115997-10-8](/img/structure/B2395117.png)

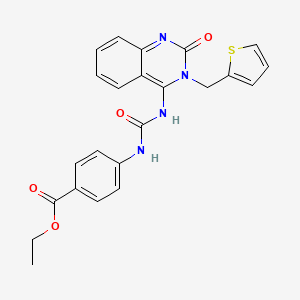

N-(2-溴苯基)-2-{5H-嘧啶并[5,4-b]吲哚-4-基硫代}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

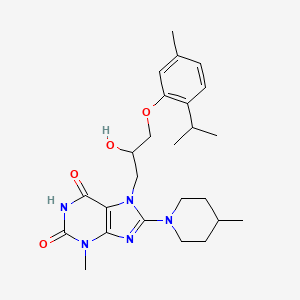

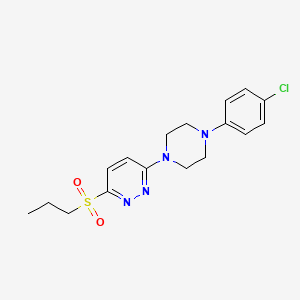

N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C18H13BrN4OS and its molecular weight is 413.29. The purity is usually 95%.

BenchChem offers high-quality N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是N-(2-溴苯基)-2-{5H-嘧啶并[5,4-b]吲哚-4-基硫代}乙酰胺在科学研究中的应用的全面分析:

抗癌应用

N-(2-溴苯基)-2-{5H-嘧啶并[5,4-b]吲哚-4-基硫代}乙酰胺:已显示出作为抗癌剂的潜力。该化合物的结构使其能够与各种细胞靶标相互作用,从而抑制癌细胞的增殖。 研究表明它对不同的癌细胞系有效,包括乳腺癌和肺癌 . 该化合物中的吲哚部分由于其已知的抗癌特性而尤其重要 .

抗菌活性

该化合物已针对其抗菌特性进行了研究。它对多种细菌和真菌病原体显示出有效性。 溴苯基和吲哚基团的存在有助于其破坏微生物细胞壁并抑制其生长 . 这使其成为开发新的抗菌剂以对抗耐药菌株的有希望的候选者。

抗病毒特性

研究表明N-(2-溴苯基)-2-{5H-嘧啶并[5,4-b]吲哚-4-基硫代}乙酰胺具有抗病毒活性。它已针对包括流感病毒和单纯疱疹病毒在内的多种病毒进行了测试。 该化合物的机制包括干扰病毒复制过程,从而减少感染细胞中的病毒载量 .

作用机制

Target of Action

The primary targets of this compound are the Bcl-2 and Mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .

Mode of Action

The compound interacts with its targets, Bcl-2 and Mcl-1 proteins, by binding to their active pockets . This binding is facilitated through Van der Waals forces and hydrogen bonds . The interaction inhibits the activity of these proteins, thereby affecting cell survival .

Biochemical Pathways

The compound’s action on Bcl-2 and Mcl-1 proteins affects the apoptotic pathway . By inhibiting these proteins, the compound promotes apoptosis, or programmed cell death, which is often suppressed in cancer cells .

Pharmacokinetics

The compound’s molecular weight of 214059 suggests it may have suitable properties for oral bioavailability.

Result of Action

The compound’s inhibition of Bcl-2 and Mcl-1 proteins leads to increased apoptosis in cancer cells . This results in a reduction in cell proliferation, contributing to its anticancer activity .

生化分析

Biochemical Properties

These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Cellular Effects

Preliminary studies suggest that indole derivatives can have significant effects on various types of cells and cellular processes . For example, some indole derivatives have been found to exhibit notable cytotoxicity in certain cell lines .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may exert its effects at the molecular level through similar binding interactions.

Metabolic Pathways

Indole derivatives are known to be involved in a variety of metabolic pathways , suggesting that this compound may interact with various enzymes and cofactors and could potentially affect metabolic flux or metabolite levels.

属性

IUPAC Name |

N-(2-bromophenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4OS/c19-12-6-2-4-8-14(12)22-15(24)9-25-18-17-16(20-10-21-18)11-5-1-3-7-13(11)23-17/h1-8,10,23H,9H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUWLFYWPBPUMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)

![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)

![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)